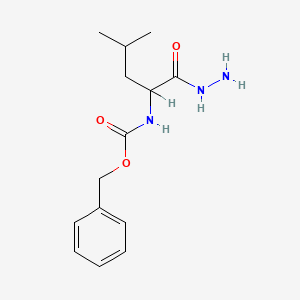

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate

Description

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a carbamate derivative featuring a hydrazinyl moiety and a branched aliphatic chain. Its structure includes a benzyl carbamate group linked to a pentan-2-yl backbone substituted with a hydrazine group at position 1 and a methyl group at position 2. The hydrazinyl group may participate in hydrogen bonding or metal coordination, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name |

benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10(2)8-12(13(18)17-15)16-14(19)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKTZAFFMAFJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42384-22-5 | |

| Record name | NSC26798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction with Benzyl Chloroformate

The primary method for synthesizing benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine. This reaction typically proceeds as follows:

- Reagents: Benzyl chloroformate and N-(1-hydrazinyl-4-methylpentanoyl)amine.

- Base: Triethylamine or another suitable base to neutralize the hydrochloric acid formed during the reaction.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Room temperature (20–25°C).

- Dissolve benzyl chloroformate in an anhydrous solvent.

- Add triethylamine to the solution to act as a base.

- Slowly introduce N-(1-hydrazinyl-4-methylpentanoyl)amine under stirring.

- Continue stirring the mixture at room temperature for several hours until the reaction is complete.

Reaction Mechanism:

The benzyl chloroformate reacts with the amine group to form a carbamate linkage, with triethylamine neutralizing the hydrochloric acid byproduct.

Industrial Production Techniques

In industrial settings, automated reactors are used to ensure precise control over reaction parameters such as temperature, pressure, and reagent addition rates. Post-reaction, purification steps like recrystallization or chromatography are employed to achieve high-purity products.

Purification Methods

After synthesis, purification is crucial to isolate this compound from impurities.

Recrystallization

Recrystallization is commonly used for purification:

Chromatography

Column chromatography can be employed for further purification:

- Stationary Phase: Silica gel.

- Mobile Phase: A mixture of solvents such as hexane and ethyl acetate.

Reaction Analysis

Key Reagents

The synthesis relies on key reagents:

| Reagent | Role |

|---|---|

| Benzyl chloroformate | Carbamate precursor |

| Triethylamine | Acid neutralizer |

| Dichloromethane (DCM) | Solvent for reaction |

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | Room temperature (20–25°C) |

| Solvent | Anhydrous DCM or THF |

| Reaction Time | Several hours |

Data Table: Summary of Preparation Parameters

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Reactants Addition | Benzyl chloroformate + N-(1-hydrazinyl derivative) | Formation of carbamate linkage |

| Neutralization | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) | Ensures homogeneity in reaction |

| Purification | Recrystallization/Chromatography | High-purity compound obtained |

Chemical Reactions Analysis

Substitution Reactions

The hydrazinyl group (−NH−NH₂) acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

Key Findings :

- Chloroacetyl derivatives are intermediates for synthesizing enzyme inhibitors targeting transglutaminases (TG2) .

- Substitution at the hydrazine nitrogen retains the carbamate’s stereochemical integrity .

Cyclization Reactions

The hydrazinyl group participates in cyclization to form heterocyclic compounds under acidic or oxidative conditions.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Nitriles (e.g., acetonitrile) | Acidic (HCl), reflux | 1,2,4-Triazole derivatives | |

| Carbonyl compounds | Aqueous ethanol, 60°C | Hydrazone-linked macrocycles |

Key Findings :

- Cyclization with nitriles yields triazoles, which are pharmacologically relevant scaffolds .

- Hydrazone formation is reversible, enabling dynamic combinatorial chemistry applications .

Acylation and Alkylation

The carbamate and hydrazine functionalities undergo further acylation or alkylation.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Benzyl chloroformate | Base (e.g., NaHCO₃), THF | Bis-carbamate derivatives | |

| Acetic anhydride | Room temperature, DMAP | N-Acetylated hydrazine |

Key Findings :

- Acylation enhances lipophilicity, improving membrane permeability for biological studies .

- Alkylation at the carbamate oxygen is sterically hindered due to the branched alkyl chain .

Oxidation and Reduction

While direct evidence is limited, analogous hydrazine derivatives suggest potential pathways:

| Reaction Type | Reagent | Hypothesized Product | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Diazene or nitrogen gas | |

| Reduction | LiAlH₄ | Amine or alcohol derivatives |

Key Considerations :

- Oxidation may destabilize the hydrazine backbone, limiting synthetic utility .

- Reduction of the carbamate group could yield primary alcohols .

Biological Interactions

Though not strictly chemical reactions, the compound’s interactions with biological targets are notable:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

One of the most significant applications of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is its potential as an antiviral agent. Research indicates that compounds with hydrazine moieties exhibit promising activity against viral infections, including coronaviruses. The compound has been explored for its ability to inhibit viral replication and modulate immune responses, making it a candidate for therapeutic development against viral diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies have shown that derivatives of hydrazine can interact with DNA and inhibit tumor cell proliferation. This compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for new anticancer drugs .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases involved in various signaling pathways. Understanding how this compound interacts with specific enzymes can provide insights into its mechanism of action and potential therapeutic uses .

Bioconjugation Techniques

The compound's reactive functional groups make it suitable for bioconjugation applications, where it can be linked to biomolecules such as antibodies or peptides. This application is particularly relevant in developing targeted drug delivery systems and diagnostic tools in biomedicine.

Data Tables

Case Studies

Case Study 1: Antiviral Research

In a study conducted to evaluate the antiviral efficacy of this compound, researchers found that the compound demonstrated significant inhibition of viral replication in vitro. The study highlighted its potential as a lead compound for developing antiviral therapies against emerging viral pathogens .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of the compound using various cancer cell lines. Results indicated that treatment with this compound led to reduced viability and increased apoptosis rates compared to controls, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Several structurally related compounds exhibit modifications in substituent positions or functional groups, leading to distinct physicochemical and biological properties:

Key Observations :

- Conformational Flexibility : The target compound’s linear structure contrasts with bicyclic analogs (e.g., ), which exhibit restricted rotation and may hinder binding to certain enzymes .

Comparison of Protecting Group Strategies

The choice of carbamate protecting groups significantly impacts synthetic routes and stability:

Key Observations :

- Deprotection Conditions : Benzyl carbamates (target compound) require catalytic hydrogenation, whereas tert-butyl analogs (e.g., ) are removed under milder acidic conditions, making them preferable in acid-sensitive syntheses .

Physicochemical and Pharmacokinetic Properties

Comparative data from analogs highlight trends in lipophilicity and bioavailability:

Key Observations :

- Lipophilicity : The target compound’s estimated XLogP3 (~1.5) suggests moderate lipophilicity, lower than the highly lipophilic analog in (XLogP3 = 6.6), which may correlate with better aqueous solubility .

- Polar Surface Area : Compounds with higher polar surface areas (e.g., 158 Ų in ) may exhibit reduced membrane permeability, whereas the target compound’s lower value (~90 Ų) suggests improved bioavailability .

Biological Activity

Benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C14H21N3O3. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)amine in the presence of a base like triethylamine. The reaction is conducted at room temperature, allowing for the formation of the desired carbamate product through a straightforward synthetic route.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution : Involving alkyl halides or acyl chlorides in basic conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biological molecules. The hydrazinyl group in the structure can interact with enzymes and proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The benzyl moiety enhances membrane permeability, facilitating cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating promising potential as an antimicrobial agent.

5. Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.

- Biological Research : To study enzyme inhibition mechanisms and cellular signaling pathways.

Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C14H21N3O3 |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Covalent bonding with biological molecules |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl N-(1-hydrazinyl-4-methyl-1-oxopentan-2-yl)carbamate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving carbamate protection, hydrazine coupling, and selective deprotection. For example, describes a route using benzyl carbamate intermediates and hydrazine hydrate under controlled pH conditions. Key intermediates (e.g., tert-butyl carbamate derivatives) are purified via flash chromatography and characterized by -NMR and LC-MS to confirm regioselectivity . outlines an alternative approach starting from L-serine methyl ester, involving sequential benzylation and hydrazinolysis, with intermediate validation by FT-IR and melting-point analysis .

Q. How can the crystal structure of this compound be resolved to confirm stereochemical assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry. highlights SHELX’s robustness in small-molecule crystallography, particularly for chiral centers in carbamate derivatives. Data collection at low temperatures (100 K) reduces thermal motion artifacts, and hydrogen-bonding networks are analyzed using Olex2 or PLATON to validate intramolecular interactions . provides an example of a structurally similar carbamate compound resolved via SCXRD, emphasizing the importance of twinning correction in space group assignment .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be reconciled?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state SCXRD data often arise from dynamic effects (e.g., rotameric equilibria). To resolve this:

- Perform variable-temperature NMR to identify conformational exchange signals.

- Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model preferred conformers and compare with experimental NMR chemical shifts.

- Re-refine SCXRD data with SHELXL to check for disorder or missed symmetry elements, as noted in ’s critique of SHELX’s limitations in handling complex disorder .

Q. What experimental design considerations are critical for studying the compound’s stability under reactive conditions (e.g., oxidative or hydrolytic environments)?

- Methodological Answer :

- Oxidative Stability : Use RuO-mediated oxidation (as in ) to test resistance to strong oxidants. Monitor degradation via HPLC-MS, focusing on hydrazine moiety reactivity .

- Hydrolytic Stability : Conduct pH-dependent stability studies (pH 1–13) at 37°C. Quench aliquots at timed intervals and quantify intact compound via UPLC-UV. ’s safety protocols (e.g., P210 for heat avoidance) are essential to prevent unintended side reactions .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to study binding modes. ’s similarity data for related carbamates (e.g., benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate, 89% similarity) can guide force field parameterization. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across literature for similar carbamate derivatives?

- Methodological Answer :

- Compare reaction scales, solvent purity, and catalyst batches. and report yields >70% for hydrazine couplings, but lower yields may stem from residual moisture (hydrazine hydrolysis).

- Use design of experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) and identify critical factors via response surface modeling .

Structural and Mechanistic Probes

Q. What isotopic labeling strategies can track the fate of the hydrazine moiety in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.